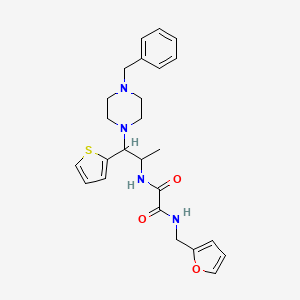
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, a pyridine ring, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of Benzothiadiazole Moiety: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a carboxylic acid derivative.
Coupling with Pyridine: Finally, the pyridine ring is coupled to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, it may function by facilitating charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
- 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-4-yl)piperidine-3-carboxamide
Uniqueness: 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and electronic properties compared to its isomers.
Properties
Molecular Formula |
C17H17N5O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O3S2/c23-17(19-13-5-2-8-18-10-13)12-4-3-9-22(11-12)27(24,25)15-7-1-6-14-16(15)21-26-20-14/h1-2,5-8,10,12H,3-4,9,11H2,(H,19,23) |
InChI Key |
XROUJBLMKOJDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431503.png)



![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11431527.png)
methanone](/img/structure/B11431534.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11431539.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B11431548.png)
![2-[3-[5-Chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid](/img/structure/B11431550.png)
![N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11431555.png)
![2-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431556.png)
